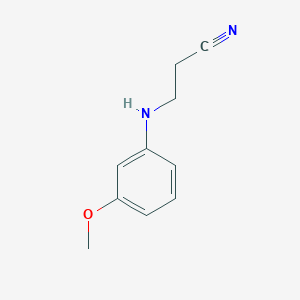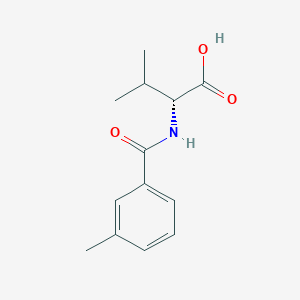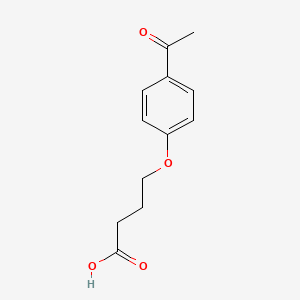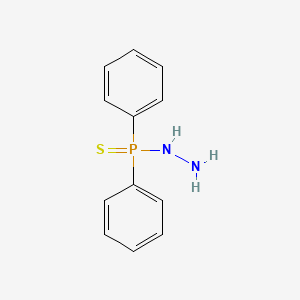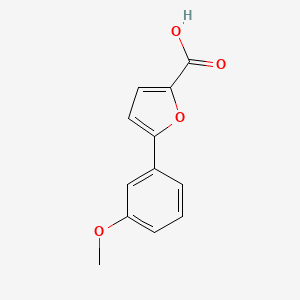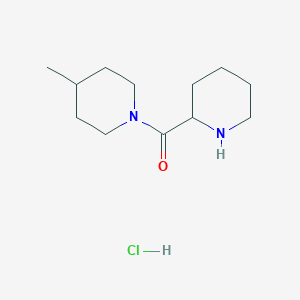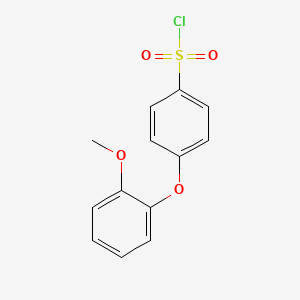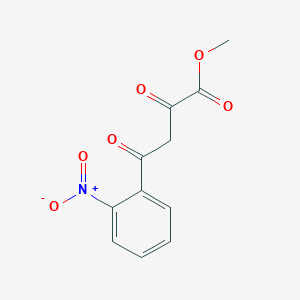
4-(1-Adamantyl)-2-aminothiazole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Adamantyl)-2-aminothiazole hydrochloride is a compound that features a unique adamantyl group attached to a thiazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The adamantyl group is known for its rigidity and bulkiness, which can impart unique properties to the molecules it is attached to.
Mécanisme D'action
Target of Action
It’s worth noting that the compound’s close relative, rimantadine, is known to target the m2 protein of the influenza a virus . This protein plays a crucial role in the viral life cycle, particularly in the release of viral RNA into the host cell nucleus .
Mode of Action
The mode of action of 4-(1-Adamantyl)-2-aminothiazole hydrochloride is likely to involve interaction with its target, leading to inhibition of the target’s function . For instance, Rimantadine, a similar compound, inhibits the replication of influenza A viruses by preventing the release of infectious viral RNA into the host cell nucleus . This is achieved by interfering with the function of the M2 protein .
Biochemical Pathways
By inhibiting the function of the M2 protein, the compound could prevent the release of viral RNA into the host cell nucleus, thereby disrupting the replication of the virus .
Pharmacokinetics
It’s worth noting that the compound’s close relative, rimantadine, is known to have good bioavailability
Result of Action
The result of the action of this compound is likely to be the inhibition of viral replication, given its proposed mode of action . This could potentially lead to a decrease in the severity and duration of symptoms in individuals infected with the influenza A virus .
Action Environment
The action environment of this compound is likely to be within host cells infected by the influenza A virus
Analyse Biochimique
Biochemical Properties
4-(1-Adamantyl)-2-aminothiazole hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain viral proteins, inhibiting their function and thereby exhibiting antiviral properties . The nature of these interactions often involves binding to specific active sites on the enzymes or proteins, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the replication of influenza A virus by interfering with the viral RNA release into the host cell nucleus . This compound can also impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as viral proteins, and inhibits their function. This inhibition can prevent the replication of viruses, as seen with influenza A . Additionally, it can modulate enzyme activity by binding to their active sites, leading to either inhibition or activation of the enzyme. Changes in gene expression can also occur as a result of these interactions, further influencing cellular function.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable, but it can degrade under certain conditions, leading to a decrease in its efficacy . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some studies indicating potential cytotoxic effects at higher concentrations.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antiviral and enzyme-modulating properties without significant adverse effects . At higher doses, toxic effects such as cytotoxicity and organ damage have been observed. These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the formation of various metabolites . These metabolic processes can influence the compound’s efficacy and toxicity. For instance, hydroxylation of the adamantyl group has been identified as a major metabolic pathway .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with target biomolecules and subsequent biochemical effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Adamantyl)-2-aminothiazole hydrochloride typically involves the reaction of 1-adamantylamine with a thiazole derivative under specific conditions. One common method involves the use of 1-bromoadamantane as a starting material, which is reacted with thiazole in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to increase yield and reduce costs. This often involves the use of continuous flow reactors and automated systems to ensure consistent reaction conditions. The use of environmentally friendly solvents and reagents is also prioritized to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-Adamantyl)-2-aminothiazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert certain functional groups into their reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of adamantyl ketones or alcohols, while reduction can yield adamantyl amines or hydrocarbons .
Applications De Recherche Scientifique
4-(1-Adamantyl)-2-aminothiazole hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with unique properties such as high thermal stability and rigidity
Comparaison Avec Des Composés Similaires
Similar Compounds
Amantadine: Known for its antiviral and antiparkinsonian properties.
Rimantadine: Similar to amantadine but with improved pharmacokinetic properties.
Tromantadine: Used as an antiviral agent.
Ladasten: A psychostimulant with neuroprotective properties.
Uniqueness
4-(1-Adamantyl)-2-aminothiazole hydrochloride is unique due to the presence of both the adamantyl group and the thiazole ring, which impart distinct chemical and biological properties. The combination of these two moieties allows for a wide range of applications and interactions that are not possible with other similar compounds .
Propriétés
IUPAC Name |
4-(1-adamantyl)-1,3-thiazol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2S.ClH/c14-12-15-11(7-16-12)13-4-8-1-9(5-13)3-10(2-8)6-13;/h7-10H,1-6H2,(H2,14,15);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPQRNQJFCJUSDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CSC(=N4)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.82 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

